molecular formula C12H20IN3O2 B11790511 tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate

tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate

Cat. No.: B11790511
M. Wt: 365.21 g/mol
InChI Key: FJNWNHMKSUUXRW-VIFPVBQESA-N
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Description

This compound is a chiral carbamate derivative featuring a 5-iodo-1H-imidazole core and a tert-butyl carbamate group.

Properties

Molecular Formula

C12H20IN3O2

Molecular Weight

365.21 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H20IN3O2/c1-7(2)9(10-14-6-8(13)15-10)16-11(17)18-12(3,4)5/h6-7,9H,1-5H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

FJNWNHMKSUUXRW-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate typically involves multiple steps, starting with the preparation of the imidazole ring. The iodination of the imidazole ring can be achieved using iodine or iodinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The imidazole ring is a common motif in many biologically active molecules, and the presence of the iodine atom can enhance the compound’s bioactivity and selectivity .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Stereochemical Variants in Carbamate Derivatives ()

PharmaBlock’s tert-butyl carbamates (e.g., PBY1403190 and PB06574) highlight the role of stereochemistry in physicochemical properties:

Compound ID Stereochemistry Core Structure CAS Number
Target (1S) Imidazole Not reported
PBY1403190 (1S,3S) Cyclopentyl 154737-89-0
PB06574 (1S,3R) Cyclopentyl 167465-99-8
  • Stereochemical Impact: The (1S) configuration in the target compound may influence its interaction with chiral environments, such as enzyme active sites. In cyclopentyl analogs, stereoisomerism (e.g., 1S,3S vs. 1S,3R) affects solubility and crystallinity, as noted in PharmaBlock’s product listings .

Regulatory and Bioactive Carbamates ()

Compound Name Core Structure Key Substituents Regulatory Status
Target Imidazole 5-Iodo, tert-butyl carbamate Not regulated
5F-AB-P7AICA Pyrrolo[2,3-b]pyridine 5-Fluoropentyl Schedule 9 Poison
AB-FUBINACA Indazole 4-Fluorophenyl Schedule 9 Poison
  • Substituent Influence : Fluorinated alkyl/aryl groups in Schedule 9 compounds are associated with enhanced metabolic stability and receptor binding, contributing to their psychoactive effects. The iodine substituent in the target compound may offer similar stability but with distinct electronic effects.
  • Regulatory Implications : The absence of fluorine or psychoactive cores (e.g., indazole) in the target compound likely exempts it from stringent controls, though iodinated analogs may require evaluation for thyroid-related toxicity .

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